

Thermochemical Properties of 4-Chloro-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-nitroaniline

Cat. No.: B028928

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of **4-chloro-2-nitroaniline**, a compound of interest in pharmaceutical and chemical research. A comprehensive search for experimentally determined thermochemical data, including enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation, was conducted. At the time of this publication, specific quantitative thermochemical data for **4-chloro-2-nitroaniline** is not available in the public domain. However, this guide provides a detailed overview of the established experimental protocols that are routinely employed to determine these crucial thermodynamic parameters for similar aromatic nitro compounds. The methodologies described herein, including rotating-bomb combustion calorimetry, Calvet microcalorimetry, and the Knudsen effusion method, serve as a foundational reference for researchers seeking to characterize the thermochemical profile of **4-chloro-2-nitroaniline**. This document is intended to equip researchers with the necessary knowledge to design and execute experiments to obtain these vital data points, which are critical for understanding the compound's stability, reactivity, and behavior in various chemical and biological systems.

Introduction

4-Chloro-2-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for process

development, safety assessment, and predicting its behavior in complex reaction pathways. Thermochemical data provide fundamental insights into the energy landscape of a molecule, governing its stability, formation, and potential for chemical transformation.

This guide outlines the standard experimental techniques utilized for the determination of key thermochemical parameters. While specific values for **4-chloro-2-nitroaniline** are not currently available, the detailed protocols provided will enable researchers to acquire this essential information.

Thermochemical Data

As of the date of this guide, a comprehensive search of scientific literature and databases did not yield specific experimental values for the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), heat capacity (C_p), or Gibbs free energy of formation ($\Delta_f G^\circ$) of **4-chloro-2-nitroaniline**.

To facilitate future research and data comparison, the following table summarizes the key thermochemical parameters that would be determined through the experimental methods described in this guide.

Thermochemical Parameter	Symbol	Units	Experimental Method(s)
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	$\text{kJ}\cdot\text{mol}^{-1}$	Rotating-Bomb Combustion Calorimetry & Calvet Microcalorimetry
Standard Molar Enthalpy of Formation (solid)	$\Delta_f H^\circ(s)$	$\text{kJ}\cdot\text{mol}^{-1}$	Rotating-Bomb Combustion Calorimetry
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	$\text{kJ}\cdot\text{mol}^{-1}$	Calvet Microcalorimetry, Knudsen Effusion Method
Standard Molar Entropy	S°	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Heat-Capacity Calorimetry (from low temperature)
Molar Heat Capacity (solid)	$C_p(s)$	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Differential Scanning Calorimetry, Calvet Microcalorimetry
Vapor Pressure	p	Pa or kPa	Knudsen Effusion Method
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	$\text{kJ}\cdot\text{mol}^{-1}$	Calculated from $\Delta_f H^\circ$ and S°

Experimental Protocols

The determination of the thermochemical data for compounds like **4-chloro-2-nitroaniline** requires precise and specialized experimental techniques. The following sections detail the well-established methodologies for measuring the key thermodynamic properties of solid organic compounds.

Rotating-Bomb Combustion Calorimetry

This technique is the primary method for determining the standard molar enthalpy of formation of organic compounds, particularly those containing elements like chlorine.

Objective: To measure the standard molar energy of combustion ($\Delta_c U^\circ$) of **4-chloro-2-nitroaniline**, from which the standard molar enthalpy of formation in the crystalline phase ($\Delta_f H^\circ$ (s)) can be derived.

Methodology:

- **Sample Preparation:** A pellet of known mass (typically 0.5 - 1.0 g) of high-purity **4-chloro-2-nitroaniline** is prepared.
- **Bomb Setup:** The pellet is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A cotton fuse is attached to an ignition wire and placed in contact with the sample.
- **Absorbing Solution:** A specific volume of a suitable absorbing solution (e.g., a solution of arsenic trioxide or hydrazine dihydrochloride) is added to the bottom of the bomb to quantitatively reduce the chlorine produced during combustion to chloride ions.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in a calorimeter can. The calorimeter is placed in a jacket with a precisely controlled temperature.
- **Combustion:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released by the combustion.
- **Temperature Measurement:** The temperature change is recorded until a steady final temperature is reached.
- **Analysis of Products:** After combustion, the bomb is depressurized, and the liquid and gaseous contents are analyzed to determine the completeness of combustion and to quantify the amounts of nitric acid and hydrochloric acid formed.

- **Calculation:** The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid and the energy of combustion of the fuse wire. The standard enthalpy of formation is then calculated using Hess's law.

Calvet Microcalorimetry

Calvet microcalorimetry is a versatile technique used to measure small heat effects, making it ideal for determining enthalpies of sublimation.

Objective: To directly measure the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) of **4-chloro-2-nitroaniline** at a specific temperature.

Methodology:

- **Sample Introduction:** A small, precisely weighed sample (a few milligrams) of **4-chloro-2-nitroaniline** is placed in a sample cell.
- **Calorimeter Setup:** The sample cell is introduced into the Calvet microcalorimeter, which consists of a heat flux sensor that completely surrounds the sample cell, ensuring that all heat exchanged is detected. A reference cell is used to compensate for any thermal fluctuations.
- **Sublimation:** The sample is sublimated under a high vacuum or a flow of inert gas at a constant temperature. The heat absorbed during the sublimation process is measured by the thermopile detectors.
- **Data Acquisition:** The heat flow is recorded as a function of time, generating a peak. The area under the peak is proportional to the total heat of sublimation.
- **Calibration:** The calorimeter is calibrated by electrical calibration (Joule effect) or by using a substance with a known enthalpy of sublimation.
- **Calculation:** The enthalpy of sublimation is calculated from the integrated peak area and the calibration constant.

Knudsen Effusion Method

The Knudsen effusion method is a classic technique for determining the vapor pressure of solids with low volatility.

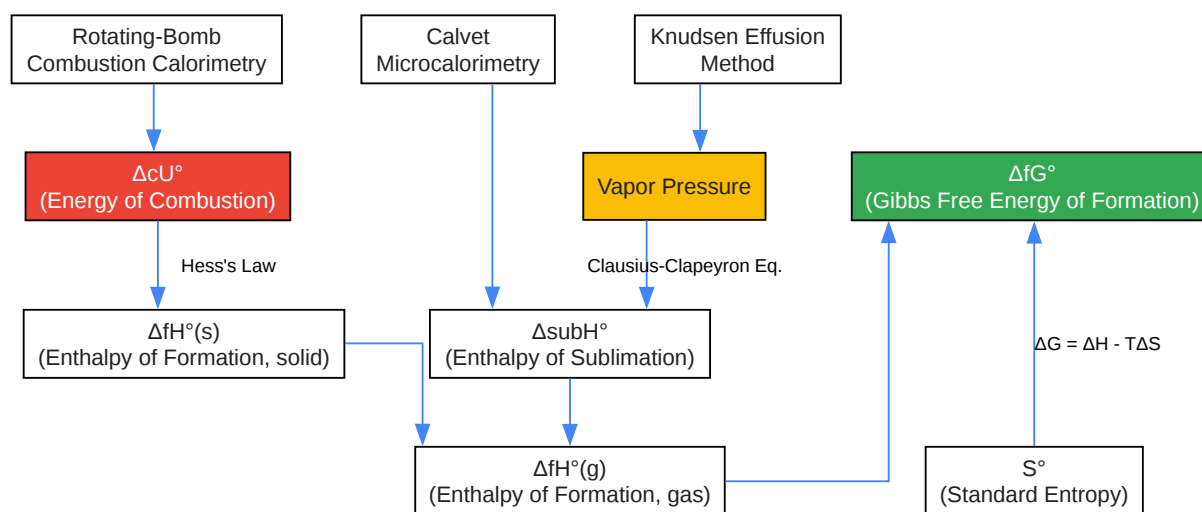
Objective: To measure the vapor pressure of **4-chloro-2-nitroaniline** as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Methodology:

- **Sample Preparation:** A small amount of crystalline **4-chloro-2-nitroaniline** is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area.
- **Vacuum System:** The Knudsen cell is placed in a high-vacuum chamber.
- **Effusion:** The sample is heated to a series of constant temperatures. At each temperature, molecules of the substance effuse through the orifice into the vacuum.
- **Mass Loss Measurement:** The rate of mass loss of the sample is measured precisely over a known period. This is often done using a microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: $p = (\Delta m / (A_o * \Delta t)) * \sqrt{2\pi RT / M}$ where Δm is the mass loss, A_o is the area of the orifice, Δt is the time interval, R is the ideal gas constant, and M is the molar mass of the substance.
- **Enthalpy of Sublimation Calculation:** The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is determined from the slope of a plot of $\ln(p)$ versus $1/T$, according to the integrated form of the Clausius-Clapeyron equation.

Visualization of Thermochemical Relationships

The following diagram illustrates the relationship between the key thermochemical properties of **4-chloro-2-nitroaniline** and the experimental techniques used to determine them.



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Caption: Workflow for the experimental determination of thermochemical properties.

Conclusion

While specific, experimentally determined thermochemical data for **4-chloro-2-nitroaniline** are not currently available in the reviewed literature, this guide provides a comprehensive overview of the standard and rigorous methodologies required for their determination. The detailed protocols for rotating-bomb combustion calorimetry, Calvet microcalorimetry, and the Knudsen effusion method offer a clear pathway for researchers to obtain the standard enthalpy of formation, enthalpy of sublimation, and vapor pressure of this compound. The acquisition of these data points is a critical step in building a complete physicochemical profile of **4-chloro-2-nitroaniline**, which will be invaluable for its application in drug development and other scientific research areas. It is recommended that future work on this compound includes the experimental determination of these fundamental properties.

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